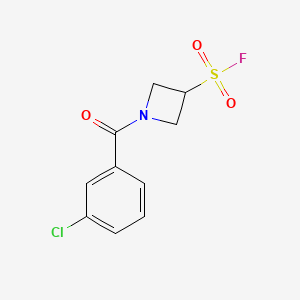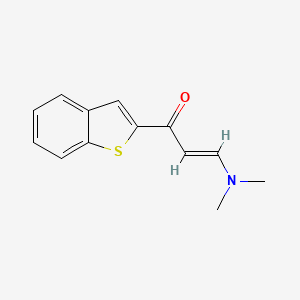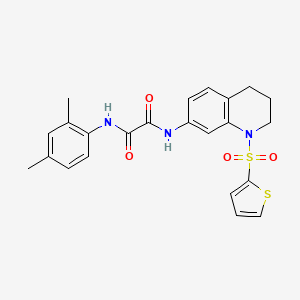
4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including an acetyl group, a chlorophenyl group, a pyrrolidinone ring, and a benzenesulfonamide group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a cyclic structure. The presence of these groups can lead to a variety of non-covalent interactions, such as hydrogen bonding and pi-stacking, which can influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the acetyl group could undergo nucleophilic acyl substitution reactions, while the benzenesulfonamide group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonamide could increase its solubility in polar solvents, while the aromatic rings could increase its stability .Applications De Recherche Scientifique
Anticancer Activity
The combination of sulfonamide and chalcone moieties, as seen in similar compounds, has shown significant cytotoxicity against cancer cell lines. For instance, compounds like N-(4-[3-(4-nitrophenyl)prop-2-enoyl]phenyl)benzenesulfonamide have demonstrated considerable cytotoxic effects in vitro against human liver cancer cells . This suggests that our compound of interest could potentially be explored for its anticancer properties, particularly in designing drugs targeting liver cancer.
Anti-Malarial Agents
Chalcone-quinoline-based molecular hybrids have been synthesized and evaluated as potential anti-malarial agents . Given the structural similarity, 4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide could be used to create new molecular hybrids with quinoline derivatives, aiming to develop compounds with improved efficacy against malaria.
Optical Properties
Sulfonamidochalcones, which share a similar structure to our compound, have been studied for their optical properties . These compounds are of interest not only from a medicinal chemistry perspective but also for their potential as non-linear optical materials. This opens up research avenues in photonics and materials science.
Antiviral Activity
Sulfonamide derivatives have been reported to possess antiviral properties. For example, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have shown activity against tobacco mosaic virus . This indicates that 4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide could be investigated for its potential use as an antiviral agent.
Biological Activities of Indole Derivatives
Indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . As our compound contains an indole-like structure, it could be researched for similar pharmacological activities, potentially leading to the development of new therapeutic agents.
Agricultural Applications
Sulfonamide drugs have been associated with a wide range of biological activities, including potential agricultural applications such as antifungal and herbicidal properties . The 4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide could be explored for its use in developing new pesticides or plant growth regulators.
Orientations Futures
Propriétés
IUPAC Name |
4-acetyl-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-12(22)13-2-8-17(9-3-13)26(24,25)20-15-10-18(23)21(11-15)16-6-4-14(19)5-7-16/h2-9,15,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUGHYMWQLYGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isonicotinamide](/img/structure/B2894763.png)

![N-(4-((7-chloro-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)acetamide](/img/structure/B2894766.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2894768.png)
![5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2894770.png)

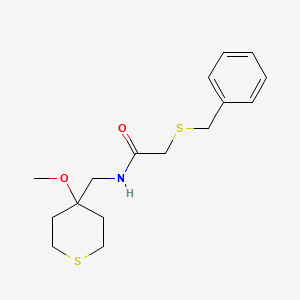
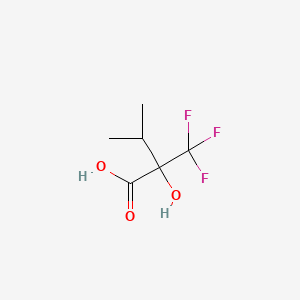

![(1S,2R)-2-[Methyl(prop-2-ynyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2894778.png)
